molecular formula C29H36O3 B12569308 Phenol, 2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-methyl- CAS No. 161775-67-3

Phenol, 2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-methyl-

Cat. No.: B12569308
CAS No.: 161775-67-3
M. Wt: 432.6 g/mol
InChI Key: OVWMTNNMNKKBBD-UHFFFAOYSA-N
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Description

Phenol, 2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-methyl- is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of multiple phenolic groups and bulky tert-butyl groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-methyl- typically involves the alkylation of phenolic compounds with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where phenol is reacted with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions often include elevated temperatures and controlled environments to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and purification techniques ensures the efficient production of Phenol, 2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-methyl- for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

Phenol, 2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-methyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-methyl- involves its interaction with free radicals and reactive oxygen species. The phenolic groups donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This antioxidant activity is crucial in stabilizing polymers and protecting biological systems from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,6-bis(1,1-dimethylethyl)-: Known for its antioxidant properties and used in similar applications.

    Phenol, 2,5-bis(1,1-dimethylethyl)-: Another antioxidant with slightly different structural properties.

    Phenol, 2,4-bis(1,1-dimethylethyl)-: Used in various industrial applications as a stabilizer

Uniqueness

Phenol, 2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-methyl- stands out due to its enhanced stability and reactivity, attributed to the presence of multiple bulky tert-butyl groups. This structural uniqueness makes it particularly effective as an antioxidant and stabilizer in various applications .

Properties

CAS No.

161775-67-3

Molecular Formula

C29H36O3

Molecular Weight

432.6 g/mol

IUPAC Name

2,6-bis[(5-tert-butyl-2-hydroxyphenyl)methyl]-4-methylphenol

InChI

InChI=1S/C29H36O3/c1-18-12-21(14-19-16-23(28(2,3)4)8-10-25(19)30)27(32)22(13-18)15-20-17-24(29(5,6)7)9-11-26(20)31/h8-13,16-17,30-32H,14-15H2,1-7H3

InChI Key

OVWMTNNMNKKBBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)CC2=C(C=CC(=C2)C(C)(C)C)O)O)CC3=C(C=CC(=C3)C(C)(C)C)O

Origin of Product

United States

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